![molecular formula C22H15BrN4O2 B2360248 3-(4-溴苯基)-5-(4-甲氧基苯氧基)-[1,2,4]三唑并[4,3-c]喹唑啉 CAS No. 477853-49-9](/img/structure/B2360248.png)

3-(4-溴苯基)-5-(4-甲氧基苯氧基)-[1,2,4]三唑并[4,3-c]喹唑啉

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

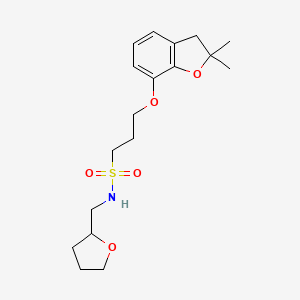

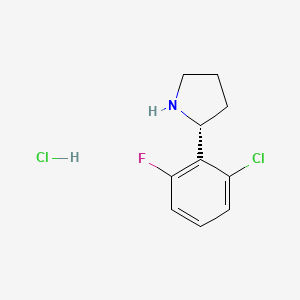

The compound “3-(4-Bromophenyl)-5-(4-methoxyphenoxy)-[1,2,4]triazolo[4,3-c]quinazoline” is a chemical compound with the molecular formula C22H15BrN4O2. It has an average mass of 447.284 Da and a monoisotopic mass of 446.037842 Da .

Synthesis Analysis

The synthesis of [1,2,4]triazolo[4,3-c]quinazoline derivatives, which includes the compound , involves various methods. These methods are divided into five main classifications, including Aza-reaction, Microwave-assisted reaction, Metal-mediated reaction, Ultrasound-promoted reaction, and Phase-transfer catalysis reaction . The specific synthesis process for “3-(4-Bromophenyl)-5-(4-methoxyphenoxy)-[1,2,4]triazolo[4,3-c]quinazoline” is not explicitly mentioned in the available literature.Molecular Structure Analysis

The molecular structure of “3-(4-Bromophenyl)-5-(4-methoxyphenoxy)-[1,2,4]triazolo[4,3-c]quinazoline” is complex, with a bromophenyl group, a methoxyphenoxy group, and a [1,2,4]triazolo[4,3-c]quinazoline core . The exact 3D conformer and other structural details are not provided in the available literature.Physical And Chemical Properties Analysis

The physical and chemical properties of “3-(4-Bromophenyl)-5-(4-methoxyphenoxy)-[1,2,4]triazolo[4,3-c]quinazoline” include a molecular weight of 417.3 g/mol, XLogP3-AA of 6.1, hydrogen bond donor count of 0, hydrogen bond acceptor count of 4, rotatable bond count of 3, exact mass of 416.02727 g/mol, monoisotopic mass of 416.02727 g/mol, topological polar surface area of 52.3 Ų, heavy atom count of 27, and covalently-bonded unit count of 1 .科学研究应用

抗组胺特性

喹唑啉衍生物,特别是三唑并喹唑啉家族内的衍生物,已显示出有希望的抗组胺特性。研究表明,各种喹唑啉衍生物在动物模型中对组胺诱导的支气管痉挛提供了显着的保护,表明它们作为 H1 抗组胺剂的潜力。例如,4-(3-甲氧基苯基)-1-取代的-4H-[1,2,4]三唑并[4,3-a]喹唑啉-5-酮与标准抗组胺药马来酸氯苯那敏相比,显示出更好的效力和更少的镇静作用 (Alagarsamy 等人,2009)。类似对不同喹唑啉衍生物的研究也证实了这一发现 (Alagarsamy 等人,2009)。

抗菌和抗癌活性

一些三唑并喹唑啉衍生物表现出显着的抗菌活性。例如,合成了新型的多核吡啶并[1',2':2,3][1,2,4]三唑并[1,5-c]喹唑啉和噻唑并[3',2':2,3][1,2,4]三唑并[1,5-a]吡啶,并显示出显着的抗菌活性,表明它们作为抗菌剂的潜力 (El‐Kazak & Ibrahim,2013)。此外,某些喹唑啉衍生物已显示出对人类癌细胞系的细胞毒性,表明它们在癌症治疗中的潜力。例如,在对人类肿瘤细胞系的研究中,3-(5-硝基-2-噻吩基)-9-氯-5-吗啉-4-基[1,2,4]三唑并[4,3-c]喹唑啉显示出细胞毒性作用和潜在的抗癌特性 (Ovádeková 等人,2005)。

质量控制方法的开发

已经开发了与三唑并喹唑啉相关的化合物的质量控制方法,表明这些化合物在药物背景中的重要性。例如,已经设计了对潜在抗疟剂 4-苄基-1-{4-[4-(4-甲氧基苯基)-哌嗪-1-基]-4-氧代丁基}[1,2,4]三唑并[4,3-a]喹唑啉-5(4H)-酮的质量控制方法 (Danylchenko 等人,2018)。

作用机制

Target of Action

The primary target of 3-(4-Bromophenyl)-5-(4-methoxyphenoxy)-[1,2,4]triazolo[4,3-c]quinazoline is the PCAF bromodomain . PCAF (P300/CBP-associated factor) is a histone acetyltransferase that plays a crucial role in gene expression and is implicated in various cellular processes, including cell proliferation, differentiation, and apoptosis .

Mode of Action

The compound interacts with its target, the PCAF bromodomain, by binding to its active site . This interaction is facilitated by the compound’s triazoloquinazoline ring system, which is a bioisosteric modification of the triazolophthalazine ring system . The compound’s binding with the PCAF bromodomain inhibits its activity, leading to changes in gene expression .

Biochemical Pathways

The compound affects the biochemical pathways associated with gene expression. By inhibiting the PCAF bromodomain, the compound disrupts the acetylation of histones, a process that is crucial for the regulation of gene expression . This disruption can lead to changes in the transcription of various genes, affecting downstream cellular processes .

Pharmacokinetics

These studies are crucial for understanding how the compound is absorbed and distributed in the body, how it is metabolized, and how it is excreted. These factors significantly impact the compound’s bioavailability and efficacy .

Result of Action

The result of the compound’s action is the inhibition of the PCAF bromodomain, leading to changes in gene expression . Some derivatives of the compound have demonstrated comparable cytotoxic activity with that of doxorubicin, a reference anticancer drug . This suggests that the compound and its derivatives may have potential anticancer effects .

Action Environment

The action of the compound can be influenced by various environmental factors. For instance, the efficiency of the compound’s interaction with its target can be affected by the cellular environment, including the presence of other molecules and the pH of the environment . Additionally, the compound’s stability and efficacy can be influenced by external factors such as temperature and light .

属性

IUPAC Name |

3-(4-bromophenyl)-5-(4-methoxyphenoxy)-[1,2,4]triazolo[4,3-c]quinazoline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H15BrN4O2/c1-28-16-10-12-17(13-11-16)29-22-24-19-5-3-2-4-18(19)21-26-25-20(27(21)22)14-6-8-15(23)9-7-14/h2-13H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRYWKCYCYGJREE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)OC2=NC3=CC=CC=C3C4=NN=C(N42)C5=CC=C(C=C5)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H15BrN4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

447.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[1-(2-Methoxyphenyl)cyclopropanecarbonyl]-4-(1,2,5-thiadiazol-3-yl)piperazine](/img/structure/B2360168.png)

![2-methyl-N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)benzo[d]thiazole-6-sulfonamide](/img/structure/B2360169.png)

![1,6-Diazaspiro[3.5]nonan-2-one](/img/structure/B2360174.png)

![N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-7-yl]thiophene-2-sulfonamide](/img/structure/B2360175.png)

![3-(1H-pyrazol-1-yl)-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)benzamide](/img/structure/B2360176.png)

![6-(2-Ethoxyphenyl)benzo[d][2]benzazepine-5,7-dione](/img/structure/B2360178.png)

![N-[(2-Pyridin-3-ylphenyl)methyl]prop-2-enamide](/img/structure/B2360182.png)

![2-[[1-[(2-Methyl-1,3-thiazol-4-yl)methyl]piperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2360183.png)